molecular formula C21H29N5O6 B1194332 Acetyl-asparaginyl-prolyl-methyltyrosinamide CAS No. 82867-71-8

Acetyl-asparaginyl-prolyl-methyltyrosinamide

Cat. No. B1194332
CAS RN: 82867-71-8
M. Wt: 447.5 g/mol
InChI Key: KTSBIEDXOOPHGM-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-asparaginyl-prolyl-methyltyrosinamide, also known as N-Acetyl-Pro-Asp-Pro-MeTyr-NH2 or APPT, is a small peptide molecule that has gained attention in the scientific community due to its potential therapeutic applications. APPT is a synthetic analog of the natural neuropeptide, dynorphin A, which plays a role in pain perception, mood regulation, and addiction. In

Safety And Hazards

The safety data sheet for Acetyl-asparaginyl-prolyl-methyltyrosinamide can be viewed and downloaded for free at Echemi.com . For detailed safety and hazard information, it would be best to refer to this safety data sheet or other reliable resources.

properties

IUPAC Name

(2S)-N-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSBIEDXOOPHGM-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002978
Record name 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-asparaginyl-prolyl-methyltyrosinamide

CAS RN

82867-71-8
Record name Acetyl-asparaginyl-prolyl-methyltyrosinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082867718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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